molecular formula C14H7Cl3F3NO B3833140 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B3833140
M. Wt: 368.6 g/mol
InChI Key: JNRSNMAGNZHXQP-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide is a chemical compound with the molecular formula C14H7Cl3F3NO and a molecular weight of 368.572 g/mol . This compound is known for its unique structure, which includes both chloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . This is followed by further substitution reactions to introduce the chloro and trifluoromethyl groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Lewis Acids: Used in Friedel-Crafts acylation.

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro groups.

Scientific Research Applications

2,4-Dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Similar structure but lacks the trifluoromethyl group.

    2-Chloro-5-trifluoromethylbenzamide: Similar but lacks the additional chloro group on the benzamide ring.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide makes it unique compared to other similar compounds. These groups can significantly influence the compound’s chemical reactivity, biological activity, and overall stability, making it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3F3NO/c15-8-2-3-9(11(17)6-8)13(22)21-12-5-7(14(18,19)20)1-4-10(12)16/h1-6H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRSNMAGNZHXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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